molecular formula C12H22O3 B14669707 5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one CAS No. 37730-84-0

5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one

Cat. No.: B14669707
CAS No.: 37730-84-0
M. Wt: 214.30 g/mol
InChI Key: HRMOIPZDGZYIAE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one is an organic compound with a complex structure. It is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one typically involves the reaction of dimethylmalonic acid with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the dioxane ring. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring structure allows for unique interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmalonic acid: A precursor in the synthesis of 5,5-Dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one.

    Isopropyl alcohol: Used in the synthesis process.

    Dioxane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

37730-84-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

5,5-dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-one

InChI

InChI=1S/C12H22O3/c1-7(2)9-12(5,6)11(13)15-10(14-9)8(3)4/h7-10H,1-6H3

InChI Key

HRMOIPZDGZYIAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(=O)OC(O1)C(C)C)(C)C

Origin of Product

United States

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